molecular formula C11H12N2O2 B1360896 (R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride CAS No. 269726-79-6

(R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B1360896
CAS No.: 269726-79-6
M. Wt: 204.22 g/mol
InChI Key: VAIQDFORVKLNPH-SNVBAGLBSA-N
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Description

®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a cyanophenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-Amino-4-phenylbutanoic acid and cyanide sources.

    Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is unique due to its chiral nature and the combination of functional groups, which provide a distinct set of chemical and biological properties.

Properties

CAS No.

269726-79-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(3R)-3-amino-4-(2-cyanophenyl)butanoic acid

InChI

InChI=1S/C11H12N2O2/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m1/s1

InChI Key

VAIQDFORVKLNPH-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C#N

SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N

Origin of Product

United States

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